Carboxylic Acid pKa Depression: α,α-Difluoro Substitution Increases Acidity by ~2,700-Fold vs. Non-Fluorinated Analog
The α,α-difluoro substitution in the target compound dramatically increases the acidity of the carboxylic acid group compared to the non-fluorinated analog 2-(3-bromopyridin-2-yl)acetic acid. Difluoroacetic acid (CHF₂COOH) has a measured pKa of 1.33 [1], whereas acetic acid (CH₃COOH) has a pKa of 4.76 [2]. This ΔpKa of 3.43 units corresponds to an approximately 2,700-fold greater acid dissociation constant (Ka), driven by the strong electron-withdrawing inductive effect of the two α-fluorine atoms [3]. While direct pKa measurement data for the target compound itself is not available in the public domain, the pKa of the structurally analogous free acid 2,2-difluoro-2-(pyridin-2-yl)acetic acid hydrochloride has been computationally estimated at 1.74 [4], consistent with the class-level effect. The non-fluorinated comparator 2-(3-bromopyridin-2-yl)acetic acid will exhibit a pKa closer to that of pyridinylacetic acids (~4.0–4.8 range), meaning the target compound remains predominantly ionized under a far broader pH range.
| Evidence Dimension | Carboxylic acid acidity (pKa) |
|---|---|
| Target Compound Data | Estimated pKa ~1.3–1.7 (based on CHF₂COOH pKa = 1.33 and 2,2-difluoro-2-(pyridin-2-yl)acetic acid estimated pKa = 1.74) |
| Comparator Or Baseline | 2-(3-Bromopyridin-2-yl)acetic acid (non-fluorinated analog): predicted pKa ~4.0–4.8; Acetic acid reference: pKa = 4.76 |
| Quantified Difference | ΔpKa ≈ 3.0–3.4 units; ~1,000–2,700-fold increase in Ka (acidity) |
| Conditions | pKa values referenced to 25 °C in aqueous solution; target compound pKa inferred from class-level behavior of α,α-difluoroacetic acids |
Why This Matters
A 2,700-fold difference in acidity determines whether the compound exists as carboxylate anion or neutral acid at a given pH, directly impacting solubility, membrane permeability, protein binding, salt formation, and extraction behavior in both biological assays and synthetic workup.
- [1] Wikipedia. Difluoroacetic acid. pKa = 1.33. https://en.wikipedia.org/wiki/Difluoroacetic_acid View Source
- [2] NC State Pressbooks. 11.3 Acidity of Carboxylic Acids. Acetic acid pKa = 4.76. https://ncstate.pressbooks.pub View Source
- [3] Testbook. Comparison of pKa values: CF₃COOH < CHF₂COOH < CH₂FCOOH < CH₃COOH. https://testbook.com View Source
- [4] ChemBase. 2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride. Acid pKa = 1.7408789 (JChem predicted). CBID: 240762. http://www.chembase.cn/molecule-240762.html View Source
